Cas no 2287301-20-4 (3-Azabicyclo[3.2.1]octane-6-carboxylic acid)
3-Azabicyclo[3.2.1]octane-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Azabicyclo[3.2.1]octane-6-carboxylic acid
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- Inchi: 1S/C8H13NO2/c10-8(11)7-2-5-1-6(7)4-9-3-5/h5-7,9H,1-4H2,(H,10,11)
- InChI Key: YQOVXGBTMJWJPD-UHFFFAOYSA-N
- SMILES: C12CC(C(C(O)=O)C1)CNC2
3-Azabicyclo[3.2.1]octane-6-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6730928-0.05g |
3-azabicyclo[3.2.1]octane-6-carboxylic acid |
2287301-20-4 | 95.0% | 0.05g |
$816.0 | 2025-03-13 | |
| Enamine | EN300-6730928-0.1g |
3-azabicyclo[3.2.1]octane-6-carboxylic acid |
2287301-20-4 | 95.0% | 0.1g |
$855.0 | 2025-03-13 | |
| Enamine | EN300-6730928-0.25g |
3-azabicyclo[3.2.1]octane-6-carboxylic acid |
2287301-20-4 | 95.0% | 0.25g |
$893.0 | 2025-03-13 | |
| Enamine | EN300-6730928-0.5g |
3-azabicyclo[3.2.1]octane-6-carboxylic acid |
2287301-20-4 | 95.0% | 0.5g |
$933.0 | 2025-03-13 | |
| Enamine | EN300-6730928-1.0g |
3-azabicyclo[3.2.1]octane-6-carboxylic acid |
2287301-20-4 | 95.0% | 1.0g |
$971.0 | 2025-03-13 | |
| Enamine | EN300-6730928-2.5g |
3-azabicyclo[3.2.1]octane-6-carboxylic acid |
2287301-20-4 | 95.0% | 2.5g |
$1903.0 | 2025-03-13 | |
| Enamine | EN300-6730928-5.0g |
3-azabicyclo[3.2.1]octane-6-carboxylic acid |
2287301-20-4 | 95.0% | 5.0g |
$2816.0 | 2025-03-13 | |
| Enamine | EN300-6730928-10.0g |
3-azabicyclo[3.2.1]octane-6-carboxylic acid |
2287301-20-4 | 95.0% | 10.0g |
$4176.0 | 2025-03-13 |
3-Azabicyclo[3.2.1]octane-6-carboxylic acid Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on 3-Azabicyclo[3.2.1]octane-6-carboxylic acid
3-Azabicyclo[3.2.1]octane-6-carboxylic Acid: A Comprehensive Overview
3-Azabicyclo[3.2.1]octane-6-carboxylic acid, also known by its CAS number 2287301-20-4, is a unique bicyclic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of bicyclic amines, characterized by its rigid bicyclic structure and the presence of a carboxylic acid group at the 6-position. The molecule's structure, which includes a nitrogen atom within the bicyclic framework, contributes to its distinctive chemical properties and reactivity.
The synthesis of 3-Azabicyclo[3.2.1]octane-6-carboxylic acid involves a series of carefully designed organic reactions, often starting from simpler precursors such as aldehydes or ketones. The construction of the bicyclic system typically requires the use of ring-closing metathesis or other cyclization techniques, followed by functionalization to introduce the carboxylic acid group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, making this compound more accessible for research and industrial applications.
One of the most notable applications of 3-Azabicyclo[3.2.1]octane-6-carboxylic acid lies in its use as a building block for drug discovery. Its rigid structure and nitrogen-containing framework make it an ideal candidate for designing bioactive molecules with specific pharmacological properties. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in cancer progression, showcasing its promise in oncology research.
In addition to its role in pharmaceuticals, 3-Azabicyclo[3.2.1]octane-6-carboxylic acid has found applications in materials science, particularly in the development of advanced polymers and coatings. The carboxylic acid group allows for easy functionalization, enabling the incorporation of this compound into polymeric networks with tailored mechanical and chemical properties. Recent studies have demonstrated its utility in creating self-healing materials, where the compound's ability to form hydrogen bonds plays a critical role in restoring material integrity after damage.
The physical and chemical properties of 3-Azabicyclo[3.2.1]octane-6-carboxylic acid are highly dependent on its molecular structure. The bicyclic system imparts rigidity and stability, while the carboxylic acid group introduces polarity and acidity. These characteristics make the compound suitable for a wide range of chemical transformations, including esterification, amidation, and other functional group interconversions.
From an environmental standpoint, researchers have investigated the biodegradation pathways of 3-Azabicyclo[3.2.1]octane-6-carboxylic acid, with particular emphasis on its potential impact on aquatic ecosystems. Studies suggest that under certain conditions, the compound can undergo microbial degradation, reducing its persistence in the environment.
In conclusion, 3-Azabicyclo[3.2.1]octane-6-carboxylic acid, with its unique structure and versatile properties, continues to be a focal point in both academic and industrial research. Its applications span across drug discovery, materials science, and environmental chemistry, highlighting its importance as a multifaceted chemical entity.
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